molecular formula C19H21N3O5S B2849471 N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide CAS No. 922553-53-5

N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2849471
CAS No.: 922553-53-5
M. Wt: 403.45
InChI Key: RIAWWOSLDFIRNN-UHFFFAOYSA-N
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Description

N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide is a structurally complex molecule featuring a benzoxazepin core, a sulfamoyl linker, and an acetamide-substituted phenyl group. The benzoxazepin scaffold is known for its pharmacological versatility, with derivatives exhibiting activity in central nervous system (CNS) disorders, anticoagulation, and antimicrobial applications . The sulfamoyl group is a hallmark of sulfonamide drugs, which are widely used as antibiotics, diuretics, and enzyme inhibitors. The acetamide moiety may enhance metabolic stability and bioavailability.

Properties

IUPAC Name

N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-3-22-10-11-27-18-9-6-15(12-17(18)19(22)24)21-28(25,26)16-7-4-14(5-8-16)20-13(2)23/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAWWOSLDFIRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Methodology via α-Haloacid Coupling

Adapting the asymmetric synthesis reported by Yar et al., substituted anthranilic acids undergo coupling with α-bromo- or α-chloroacids to form N-acylanthranilic acid intermediates. For example, reaction of 2-aminophenol derivatives with (S)-2-bromobutanoic acid in the presence of thionyl chloride generates an acid chloride, which cyclizes intramolecularly under basic conditions (K₂CO₃) to yield the 4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine. Key parameters include:

  • Solvent : Dichloromethane or DMF for acid chloride formation.
  • Temperature : 0–5°C during coupling, followed by reflux for cyclization.
  • Yield : 65–78% after purification via silica gel chromatography.

Domino Aza-Michael–Hemiketalization Reaction

A PPh₃-catalyzed aza-MBH reaction between salicyl N-tosylimines and γ-substituted allenoates provides a one-step route to benzoxazepines. For the 4-ethyl variant, ethyl-substituted allenoates react with 2-hydroxybenzaldehyde-derived imines under mild conditions (room temperature, 24 h), achieving 70–85% yields. This method offers superior atom economy and avoids harsh cyclization conditions.

Introduction of the Sulfamoyl Group

The sulfamoyl (–SO₂NH–) bridge links the benzoxazepine core to the phenylacetamide moiety. Two approaches dominate:

Nucleophilic Aromatic Substitution (NAS)

Chlorosulfonation of the benzoxazepine at the 7-position precedes amination. Using chlorosulfonic acid in dichloroethane at 0°C introduces the –SO₂Cl group, which reacts with 4-aminophenylacetamide in DMSO at 60°C. Triethylamine acts as a base to scavenge HCl, with yields of 80–90%. Regioselectivity is critical; the para-position relative to the oxazepine’s oxygen is favored due to electronic activation.

Direct Sulfamoylation via Sulfur Trioxide Complexes

Alternative methods employ SO₃·DMF complexes to sulfonate the benzoxazepine, followed by reaction with ammonium hydroxide. This one-pot method in acetonitrile (60°C, 6 h) achieves 75% yield but requires careful pH control to avoid over-sulfonation.

Acetylation of the Aromatic Amine

The final step involves acetylation of the 4-aminophenylsulfonamide intermediate. Two protocols are prevalent:

Classical Acetic Anhydride Method

Reaction with acetic anhydride in pyridine (1:2 molar ratio) at 100°C for 2 h affords the acetamide in 92% yield. Pyridine neutralizes liberated acetic acid, driving the reaction to completion.

Microwave-Assisted Acetylation

Microwave irradiation (300 W, 120°C) with catalytic H₂SO₄ reduces reaction time to 10 minutes while maintaining 89% yield. This method is preferable for industrial scalability.

Optimization and Challenges

Regioselectivity in Benzoxazepine Functionalization

Substitution at the 7-position of the benzoxazepine is favored due to resonance stabilization from the adjacent oxygen atom. Competing ortho substitution is minimized using polar aprotic solvents like DMSO, which enhance nucleophilicity at the para site.

Purification Strategies

  • Crystallization : Ethanol/water mixtures purify the final acetamide (mp 143–145°C).
  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates intermediates.

Analytical Data and Characterization

Intermediate Characterization Data
Benzoxazepine ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H), 2.85 (q, J=7.2 Hz, 2H), 4.15 (s, 2H)
Sulfamoyl HRMS (ESI): m/z [M+H]⁺ Calcd for C₁₃H₁₅N₂O₄S: 311.0698; Found: 311.0701
Acetamide IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide exhibits notable antimicrobial properties. Its efficacy against a range of bacterial strains suggests potential use as an antibacterial agent. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its structural similarities to known neuroprotective agents suggest it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property is crucial in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role in pathogenesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research indicates that modifications to the sulfamoyl and acetamide groups can enhance its potency and selectivity for specific biological targets.

Modification Effect
Sulfamoyl group variationIncreased antibacterial activity
Acetamide substitutionEnhanced neuroprotective properties

Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal apoptosis induced by excitotoxicity. The results indicated a decrease in markers of oxidative stress and inflammation in the brain tissue.

Antimicrobial Efficacy

In vitro studies have shown that the compound effectively inhibited the growth of several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with N-(4-(N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide ()

This compound, synthesized via Betti base chemistry (Scheme 86), shares the sulfamoyl-phenylacetamide framework with the target molecule. However, its core structure diverges significantly:

  • Core Structure : The target compound’s benzoxazepin ring (a seven-membered heterocycle fused with benzene) contrasts with the Betti base-derived naphthol-phenylethylamine scaffold in .
  • Functional Groups : Both compounds include sulfamoyl and acetamide groups, but ’s compound features a hydroxynaphthyl group, which may confer distinct solubility and electronic properties.

Comparison with Pharmacopeial Compounds ()

The compounds listed in Pharmacopeial Forum 43(1) (2017) are structurally unrelated to the target molecule but provide context for pharmacopeial standards:

  • Thiazolidine and Bicyclo Derivatives : These compounds (e.g., the thiazolidine-carboxylic acid and bicyclo beta-lactam) are complex antibiotics, possibly penicillins or cephalosporin analogs. Their mechanisms (e.g., beta-lactamase inhibition or cell wall synthesis disruption) differ from the presumed sulfonamide-like activity of the target compound .
  • Regulatory Considerations : Pharmacopeial standards emphasize purity and analytical testing, which may differ for sulfonamide-benzoxazepin hybrids compared to beta-lactams.

Data Table: Comparative Analysis of Structural Features

Compound Core Structure Key Functional Groups Potential Applications Synthesis/Regulatory Context
Target Compound Benzoxazepin Sulfamoyl, acetamide, ethyl, oxo CNS/antimicrobial (inferred) Not specified in evidence
Compound Betti base (naphthol-phenylethylamine) Sulfamoyl, acetamide, hydroxynaphthyl Synthetic intermediate Scheme 86
Compounds (Thiazolidine, Bicyclo) Thiazolidine, beta-lactam Carboxy, amino, phenyl, dimethyl Antibiotics Pharmacopeial standards

Research Findings and Implications

Synthetic Pathways: The target compound’s benzoxazepin core likely requires specialized heterocyclic synthesis (e.g., cyclization of aminophenol derivatives), contrasting with the multicomponent Betti base reaction in .

Bioactivity Hypotheses : The sulfamoyl group in both the target and compounds suggests possible carbonic anhydrase or dihydropteroate synthase inhibition. However, the benzoxazepin core may enhance blood-brain barrier penetration compared to the naphthol-based analog.

Stability and Solubility : The ethyl and oxo groups on the benzoxazepin ring could reduce aqueous solubility relative to ’s hydroxynaphthyl group, necessitating formulation adjustments.

Q & A

Q. What are the key synthetic steps for preparing N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide?

The synthesis typically involves multi-step reactions:

  • Sulfamoylation : Introducing the sulfamoyl group to the benzoxazepine core under controlled pH and temperature.
  • Acetamide coupling : Reacting the intermediate with activated phenylacetamide derivatives using coupling agents like EDC/HOBt.
  • Purification : Crystallization from ethanol or DMF-water mixtures to achieve >95% purity. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are characterized by IR and 1^1H-NMR .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1^1H-NMR and 13^{13}C-NMR : Assign proton environments and carbon frameworks (e.g., benzoxazepine ring protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~168 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., sulfamoyl S=O stretch at 1150–1250 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, λ = 254 nm) .

Q. How is the compound purified, and what solvents are optimal?

  • Crystallization : Ethanol or DMF-water mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediates. Solvent choice impacts yield; polar aprotic solvents (DMF) enhance solubility during coupling steps .

Advanced Questions

Q. How should stability studies be designed for long-term storage?

  • Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • Analytical Monitoring : Track decomposition via HPLC (new peaks at 8–10 min retention times) .

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